molecular formula C10H7NO2 B029167 Quinoline-3-carboxylic acid CAS No. 6480-68-8

Quinoline-3-carboxylic acid

Cat. No.: B029167
CAS No.: 6480-68-8
M. Wt: 173.17 g/mol
InChI Key: DJXNJVFEFSWHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-3-carboxylic acid is a heterocyclic aromatic organic compound with a quinoline backbone. It is characterized by a carboxylic acid group attached to the third position of the quinoline ring. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.

Scientific Research Applications

Quinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug development.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

Target of Action

Quinoline-3-carboxylic acid, a derivative of the quinoline compound, has been found to have significant biological activity. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry Quinoline derivatives have been reported to inhibit the proliferation of various cancer cells .

Mode of Action

Quinoline derivatives have been reported to exhibit their anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .

Biochemical Pathways

Quinoline and its derivatives are known to affect various biological and pharmaceutical activities .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives are an active area of research .

Result of Action

This compound has demonstrated significant antibacterial activity against various plant bacteria in vitro . Furthermore, it has shown a potent protective effect against Acidovorax citrulli, with an efficacy of 68.56% at 200 μg/mL . The treatment of Acidovorax citrulli cells with this compound resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the unionized/nonpolar form in the acidic cancer tissue environment enhances the drug absorption ion in an acidic medium . This leads to better activity against cancer cells due to the minimal distribution of the drug in noncancerous cells .

Future Directions

Quinoline-3-carboxylic acid and its derivatives have shown potential for future drug development. They have been studied as inhibitors of protein kinase CK2 , and their interaction with DNA has been reported . The development of new effective inhibitors of CK2 is still actual . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The derivatives of 3-quinoline carboxylic acid were found to inhibit CK2 with IC50 in the range from 0.65 to 18.2 μM . The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminothis compound derivatives . These findings suggest that this compound and its derivatives could be promising candidates for the development of new drugs targeting neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with β-ketoesters under acidic conditions. Additionally, the Pfitzinger reaction, which involves the reaction of isatin with an aromatic amine in the presence of a base, can also be used to synthesize this compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal catalysts, such as palladium or copper, are commonly used in these processes. Green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, have also been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound derivatives with different functional groups, such as halogenated, alkylated, and nitrated quinolines .

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • Quinoline-4-carboxylic acid
  • Isoquinoline-3-carboxylic acid

Comparison: this compound is unique due to its specific position of the carboxylic acid group, which influences its chemical reactivity and biological activity. Compared to quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, this compound exhibits distinct pharmacological properties and synthetic versatility .

Properties

IUPAC Name

quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXNJVFEFSWHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215101
Record name Quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6480-68-8
Record name 3-Quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6480-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006480688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D98JB7TM7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An aqueous solution containing 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)3-quinolinecarboxylic acid (12.44 g, 88.42% pure) and isopropylamine (2.83 g) in 11 liters of water to provide the equivalent of from 0.5 to 4 grams per hectare of the 3-quinolinecarboxylic acid, is added to a spray tank containing a 46% aqueous solution of (2-chloroethyl)trimethylammonium chloride containing choline chloride to provide the equivalent of from 920 to 1610 grams per hectare of this active ingredient. Water is then added to provide a total spray volume of from 100 to 400 liters per hectare.
Quantity
12.44 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
Quantity
11 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Quinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Quinoline-3-carboxylic acid
Reactant of Route 4
Quinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Quinoline-3-carboxylic acid
Reactant of Route 6
Quinoline-3-carboxylic acid
Customer
Q & A

Q1: What is the primary mechanism of action for quinoline-3-carboxylic acid derivatives as antibacterial agents?

A: this compound derivatives, often referred to as quinolones, exert their antibacterial effects primarily by inhibiting bacterial enzymes essential for DNA replication. These enzymes, DNA gyrase and topoisomerase IV, are crucial for maintaining the topological state of DNA, which is necessary for bacterial survival and proliferation. []

Q2: How do quinolones interact with DNA gyrase and topoisomerase IV?

A: Quinolones bind to the enzyme-DNA complex, forming a stable ternary complex that disrupts DNA replication. This interaction leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death. []

Q3: Are there structural differences in the way quinolones interact with DNA gyrase and topoisomerase IV?

A: Yes, while both enzymes are targeted, certain structural features of quinolones can influence their binding affinity for one enzyme over the other. For instance, besifloxacin exhibits a more balanced activity against both enzymes compared to other fluoroquinolones. []

Q4: What is the significance of the C-7 substituent in quinolone antibacterial activity?

A: The C-7 substituent plays a crucial role in enhancing antibacterial activity. Studies indicate that a 2-aminoethylthio group at C-7 significantly improves in vitro antibacterial activity. []

Q5: How do C-5 substituents affect the antibacterial potency of quinolones?

A: Modifications at the C-5 position also impact activity. Research suggests the following order of increasing activity based on C-5 substituents: OH < F < H < NH2. []

Q6: Are there quinolone derivatives with activity against drug-resistant bacteria?

A: Yes, certain quinolone derivatives show promise against drug-resistant strains. For instance, compounds like 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-a]this compound derivatives (2a-1) have demonstrated excellent in vitro and in vivo activity against both gram-negative and gram-positive bacteria, including quinolone-resistant and Methicillin-resistant Staphylococcus aureus. []

Q7: What is the molecular formula of a simple this compound?

A7: The molecular formula for the unsubstituted this compound is C10H7NO2.

Q8: How are substituted this compound derivatives typically synthesized?

A: Various synthetic strategies have been explored, often involving multi-step reactions. For example, the synthesis of 6,7-dihalogen-N-ethyl-4-oxo-l, 4-dihydroquinoline-3-carboxylic acids (3a, b) begins with 3,4-dihalogen-anilines and proceeds through N-ethylation, reaction with ortho formic ester and Meldrum's acid, and ultimately, intramolecular cyclization. []

Q9: Can you provide an example of a one-pot synthesis for specific this compound derivatives?

A: Yes, a one-pot three-step synthesis has been reported for 2-(1-benzofuran-2-yl)this compound derivatives. This efficient method involves a Williamson ether synthesis, hydrolysis of an ester group at the quinoline ring C-3 position, and finally, an intramolecular electrophilic cyclization reaction. []

Q10: How do structural modifications influence the biological activity of quinolone-3-carboxylic acid derivatives?

A10: SAR studies reveal that even subtle structural changes significantly impact a quinolone's potency, spectrum of activity, and potential for resistance development.

Q11: What are some critical structural modifications that impact the antibacterial activity of quinolones?

A: Substitutions at positions C-6, C-7, and C-8, particularly with fluorine or other halogens, often enhance activity against Gram-negative bacteria. The nature of the substituent at N-1 also affects activity, with cyclopropyl groups being frequently incorporated. [, ]

Q12: What are some examples of substituents at the C-7 position and their effects?

A: Various groups, including piperazine, pyrrolidine, and substituted amine moieties, have been explored at C-7. These modifications modulate not only antibacterial potency but also pharmacokinetic properties. For instance, a piperazinyl group at C-7 is found in many clinically relevant quinolones. [, , ]

Q13: Are quinolone-3-carboxylic acid derivatives susceptible to photodegradation?

A: Yes, like many pharmaceuticals, these compounds can degrade upon exposure to light. For example, besifloxacin undergoes photodegradation under both aerobic and anaerobic conditions when irradiated with UV-A light. [, ]

Q14: What are the potential consequences of photodegradation for quinolone-containing medications?

A: Photodegradation can lead to the formation of less active or potentially toxic byproducts. It also compromises the stability and effectiveness of the drug formulation. []

Q15: What is known about the pharmacokinetics of quinolone-3-carboxylic acid derivatives?

A: Pharmacokinetic properties vary widely depending on the specific substituents present. Factors such as lipophilicity, ionization state, and molecular weight contribute to their absorption, distribution, metabolism, and excretion profiles. []

Q16: Do quinolones exhibit interactions with drug transporters?

A: Yes, some quinolones interact with drug transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter family. These interactions can affect the absorption, distribution, and elimination of quinolones, potentially leading to drug-drug interactions or altered pharmacokinetic profiles. []

Q17: How does bacterial resistance to quinolone-3-carboxylic acid derivatives develop?

A: Resistance to quinolones can arise through various mechanisms, including mutations in the genes encoding DNA gyrase and topoisomerase IV, reducing drug binding affinity. Other mechanisms include increased efflux of the drug from the bacterial cell, reduced drug uptake, and protection of the target enzymes by other proteins. []

Q18: Is there cross-resistance between quinolones and other classes of antibacterial agents?

A: While cross-resistance between quinolones and other classes like β-lactams is not generally observed, it can occur with agents that share similar mechanisms of action or resistance determinants. For instance, the use of one quinolone might select for bacteria with mutations that also confer resistance to other quinolones. []

Q19: Are there specific patient populations where quinolone use requires caution?

A: Yes, caution is advised in patients with a history of seizures, as quinolones can lower the seizure threshold. They should also be used with caution in patients with known or suspected glucose-6-phosphate dehydrogenase (G6PD) deficiency, as they may precipitate hemolysis. []

Q20: Beyond their antibacterial properties, are there other potential applications for this compound derivatives?

A: Yes, research suggests that quinoline derivatives hold promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. [, ]

Q21: Can you elaborate on the potential of quinolones as antiviral agents?

A: Certain quinoline derivatives have demonstrated inhibitory activity against viral enzymes like HIV-1 reverse transcriptase. For example, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid (compound A) shows promise as an HIV-1 inhibitor by targeting the enzyme reverse transcriptase. []

Q22: What are some key challenges in developing new quinolone-based drugs?

A: Challenges include overcoming existing bacterial resistance mechanisms, mitigating potential toxicity concerns, and optimizing pharmacokinetic properties for improved efficacy and safety profiles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.